Corticatic acid E
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H46O3 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(4Z,17Z,20Z,27E,29R)-29-hydroxyhentriaconta-4,17,20,27-tetraen-2,30-diynoic acid |
InChI |
InChI=1S/C31H46O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,12,14,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,14-12-,25-23-,28-26+/t30-/m0/s1 |
InChI Key |
MEFLVKKDPXTSHP-TUIQHJFHSA-N |
Isomeric SMILES |
C#C[C@@H](/C=C/CCCCC/C=C\C/C=C\CCCCCCCCCCC/C=C\C#CC(=O)O)O |
Canonical SMILES |
C#CC(C=CCCCCCC=CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O |
Synonyms |
corticatic acid E |
Origin of Product |
United States |
Corticatic Acid E: a Marine Derived Polyacetylene
Discovery and Source Organism
Corticatic acid E was discovered as a new polyacetylenic acid during investigations into the chemical constituents of the marine sponge Petrosia corticata. thieme-connect.comnih.gov This sponge, belonging to the family Petrosiidae, has been a fruitful source for the isolation of a variety of secondary metabolites, including several other corticatic acids (A-D) and other polyacetylenes. nih.govmdpi.comresearchgate.net The discovery was part of a screening effort to identify inhibitors of geranylgeranyltransferase type I (GGTase I) from natural sources. nih.gov
Isolation from Petrosia corticata
The isolation of this compound was achieved through standard chromatographic techniques applied to the extract of the marine sponge Petrosia corticata. nih.gov The process typically involves the extraction of the sponge material with organic solvents, followed by a series of chromatographic steps to separate the complex mixture of compounds. nih.govresearchgate.net this compound was isolated alongside the known compound, corticatic acid A, and a new congener, corticatic acid D. nih.gov The elucidation of its structure was accomplished through detailed spectroscopic analysis. nih.gov
Chemical Profile of Corticatic Acid E
Molecular Structure and Formula
The structure of Corticatic acid E was determined using spectroscopic and chemical methods. nih.gov It is a polyacetylenic acid, a class of unsaturated fatty acids. nih.govnih.gov
| Property | Value |
| Molecular Formula | C31H42O3 |
| IUPAC Name | (4Z,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid |
Table 1: Chemical Properties of this compound. Data sourced from multiple references. thieme-connect.comnih.govnih.govrsc.org
Physicochemical Properties
Carboxylic acids are organic compounds that contain a carboxyl functional group (-COOH). nagwa.combyjus.com This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. byjus.com The presence of this functional group makes carboxylic acid molecules polar. byjus.com
Biological Activities and Mechanistic Insights of Corticatic Acid E
Antifungal Activity and Cellular Mechanisms
Corticatic acid E exhibits promising antifungal properties, primarily attributed to its ability to disrupt essential cellular processes in pathogenic fungi. The key mechanisms identified to date involve the inhibition of a critical enzyme and potential interference with vital biosynthetic pathways.
Inhibition of Geranylgeranyltransferase Type I (GGTase I)
A primary and well-documented mechanism of this compound's antifungal action is its potent inhibition of Geranylgeranyltransferase type I (GGTase I). nih.gov This enzyme plays a crucial role in the post-translational modification of proteins, a process vital for their proper function and localization within the cell. GGTase I catalyzes the attachment of a geranylgeranyl group to a cysteine residue of target proteins, which is essential for their membrane association and involvement in various signal transduction pathways critical for fungal growth and virulence.
Research has demonstrated that this compound, along with its structural analogs Corticatic acid A and D, effectively inhibits GGTase I isolated from Candida albicans. nih.gov The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.
| Compound | IC50 (µM) against Candida albicans GGTase I |
| Corticatic acid A | 1.9 |
| Corticatic acid D | 7.3 |
| This compound | 4.5 |
This table presents the IC50 values of Corticatic acids A, D, and E against Geranylgeranyltransferase type I from Candida albicans. nih.gov
The inhibition of GGTase I by this compound disrupts the function of key regulatory proteins in fungi, leading to a fungistatic or fungicidal effect. This targeted enzymatic inhibition highlights the compound's potential as a lead for the development of novel antifungal agents.
Selective Antifungal Potential against Pathogenic Fungi
This compound has demonstrated selective antifungal activity, notably against the opportunistic human pathogen Candida albicans through the inhibition of its GGTase I enzyme. nih.gov Furthermore, related compounds isolated from the same marine sponge, Petrosia corticata, known as corticatic acids A, B, and C, have shown antifungal activity against the fungus Mortierella ramanniana. While this suggests a broader antifungal spectrum for this class of molecules, specific data on the activity of this compound against Mortierella ramanniana is not currently available. The selective action against fungal enzymes over their mammalian counterparts is a critical aspect of developing safe and effective antifungal therapies.
In Vitro Cytotoxic Activities against Mammalian Cell Lines
The cytotoxic potential of polyacetylenic compounds isolated from marine sponges of the Petrosia genus has been a subject of considerable research. Numerous studies have reported that various polyacetylenes from these sponges exhibit significant cytotoxic activity against a range of human cancer cell lines. However, specific data on the in vitro cytotoxicity of this compound against a panel of mammalian cell lines is not extensively documented in the current scientific literature. The existing research focuses more on the antifungal properties of this particular compound. Further investigation is needed to determine the specific cytotoxic profile of this compound and its potential as an anticancer agent.
Exploration of Other Potential Biological Modulations (e.g., Inflammatory Pathways, Metabolic Processes)
The broader biological activities of this compound, including its potential effects on inflammatory pathways and metabolic processes, are not yet well understood. While many natural products derived from marine sponges have been shown to possess anti-inflammatory and other bioactive properties, specific studies focusing on this compound in these areas are lacking. The exploration of these potential biological modulations represents a promising avenue for future research to uncover the full therapeutic potential of this marine-derived compound.
Enzymatic Interactions and Molecular Target Modulation by Corticatic Acid E
Detailed Analysis of GGTase I Inhibition Kinetics
Research has demonstrated that Corticatic acid E is an inhibitor of GGTase I. Specifically, studies conducted on GGTase I sourced from the pathogenic yeast Candida albicans revealed its inhibitory potential. nih.govresearchgate.net this compound exhibited an IC₅₀ value of 7.3 μM against this enzyme. nih.gov This finding places it within a group of related bioactive marine compounds that also target GGTase I.
The primary investigation by Nishimura et al. (2002) identified Corticatic acids A, D, and E as inhibitors of C. albicans GGTase I. nih.govacs.org While detailed kinetic studies elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound are not extensively detailed in the available literature, many inhibitors that target GGTase I function by competing with one of its substrates. patsnap.commdpi.com GGTase I inhibitors can be competitive with either the geranylgeranyl pyrophosphate (GGPP) lipid substrate or the protein substrate containing the CaaX motif. mdpi.com Given the long fatty acid structure of this compound, it is plausible that it competes with the GGPP lipid for binding within the enzyme's hydrophobic pocket.
The inhibitory concentrations for the related compounds, Corticatic acid A and Corticatic acid D, were found to be 1.9 μM and 3.3 μM, respectively, against C. albicans GGTase I. nih.govresearchgate.net
| Compound | Target Enzyme | IC₅₀ (μM) | Source Organism |
|---|---|---|---|
| This compound | Geranylgeranyltransferase type I (GGTase I) | 7.3 | Candida albicans |
| Corticatic acid D | Geranylgeranyltransferase type I (GGTase I) | 3.3 | Candida albicans |
| Corticatic acid A | Geranylgeranyltransferase type I (GGTase I) | 1.9 | Candida albicans |
Structure-Activity Relationship Studies for GGTase I Modulators
The varying inhibitory potencies of Corticatic acids A, D, and E against GGTase I provide insight into the structure-activity relationships (SAR) for this class of polyacetylenic acids. The key structural differences among these compounds lie in the degree and position of hydroxylation and unsaturation along their long aliphatic chains.
Corticatic acid A (IC₅₀ = 1.9 μM) is the most potent inhibitor among the three. Its structure features a specific arrangement of hydroxyl groups and triple bonds that appears optimal for binding to the active site of C. albicans GGTase I.
Corticatic acid D (IC₅₀ = 3.3 μM) is less potent than Corticatic acid A. The structural modifications relative to Corticatic acid A lead to a moderate decrease in inhibitory activity.
This compound (IC₅₀ = 7.3 μM) is the least potent of the three tested compounds. Its unique structural features, which differentiate it from acids A and D, result in a weaker interaction with the enzyme.
A significant aspect of the SAR for these compounds is their potential for selective inhibition. There is low sequence identity between human and Candida GGTase I, particularly in key areas of the active site. nih.gov This divergence suggests that inhibitors like the corticatic acids could be developed as selective antifungal agents, targeting the yeast enzyme with greater potency than the human counterpart. nih.govnih.gov Structural analysis of C. albicans GGTase-I reveals significant variations in the isoprenoid-binding pocket and a putative product exit groove when compared to the mammalian enzyme, presenting opportunities for the design of species-specific inhibitors. nih.gov
Investigation of this compound Interactions with Other Key Enzymes (e.g., in metabolic pathways)
Currently, the scientific literature lacks studies specifically investigating the interaction of this compound with a broad panel of other key enzymes. While its activity against GGTase I is established, its selectivity profile remains largely uncharacterized.
However, the broader class of acetylenic fatty acids is known to interact with various enzymes. For instance, different acetylenic fatty acids have been shown to inhibit enzymes such as cytochrome P450 epoxygenases, lipoxygenase, and prostaglandin (B15479496) synthetase. nih.govnih.govdoi.org These interactions are often mechanism-based, where the acetylenic group acts as a "suicide substrate," leading to irreversible inactivation of the enzyme. nih.gov The potential for this compound to inhibit other enzymes, particularly those involved in lipid metabolism, cannot be ruled out and represents an area for future investigation to fully understand its biological activities and potential off-target effects.
Computational Modeling and Molecular Docking Studies of Enzyme-Ligand Complexes
To date, no specific computational modeling or molecular docking studies for the this compound-GGTase I complex have been published. However, based on the known crystal structures of both mammalian and C. albicans GGTase I, a hypothetical binding model can be proposed. nih.govnih.gov
The active site of GGTase I features a deep, hydrophobic pocket or groove that accommodates the 20-carbon geranylgeranyl lipid substrate. nih.govmdpi.com Adjacent to this is the binding site for the CaaX peptide motif of the protein substrate, which coordinates with a catalytic zinc ion. nih.govmdpi.com
In a plausible docking scenario, the long, hydrophobic polyacetylenic chain of this compound would occupy the isoprenoid-binding pocket, mimicking the natural GGPP substrate. The numerous carbon-carbon triple and double bonds would influence the molecule's conformation within this pocket. The terminal carboxylic acid group of this compound could then form hydrogen bonds or electrostatic interactions with conserved polar residues (such as lysine (B10760008) and arginine) that are known to interact with the diphosphate (B83284) moiety of GGPP. nih.gov The structural differences in the active site between the human and C. albicans enzymes, particularly the substitution of smaller residues like threonine in the fungal enzyme for bulkier ones like tryptophan in the human enzyme, could be exploited to understand the basis for selective inhibition. mdpi.com Such computational studies would be invaluable for guiding the design of more potent and selective GGTase I inhibitors based on the corticatic acid scaffold.
Advanced Research Methodologies Applied to Corticatic Acid E
Synthetic and Semisynthetic Approaches to Corticatic Acid E and Analogues
The intricate structure of this compound and its analogues has presented a significant challenge for total synthesis. Researchers are actively exploring various synthetic and semisynthetic strategies to construct these complex molecules. These approaches are crucial not only for confirming the structure of the natural product but also for generating analogues with potentially enhanced or novel biological activities. dntb.gov.uadntb.gov.ua
One of the key challenges in the synthesis of corticatic acids is the stereocontrolled construction of multiple chiral centers and the introduction of the polyacetylene moiety. Advanced synthetic methods, such as asymmetric catalysis and novel coupling reactions, are being employed to address these challenges. Semisynthesis, starting from a more readily available natural product, offers an alternative route to access these complex structures. dntb.gov.ua For instance, derivatives of related natural products can be chemically modified to yield corticatic acid analogues, allowing for the exploration of structure-activity relationships. nih.gov
Metabolomics Profiling for Pathway Elucidation and Activity Correlation
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the biosynthetic pathway of this compound. By analyzing the complete set of metabolites in the producer organism, scientists can identify precursor molecules and intermediates involved in its formation. mdpi.com This approach can provide a detailed snapshot of the metabolic state of the organism and how it shifts in response to various conditions, potentially revealing the triggers for this compound production. mdpi.com
Advanced analytical platforms, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are central to metabolomics studies. researchgate.net These techniques allow for the sensitive and accurate detection of a wide range of metabolites. Subsequent data analysis, often involving multivariate statistical methods, helps to identify patterns and correlations between specific metabolites and the production of this compound. mdpi.comresearchgate.net This information is invaluable for understanding the regulation of its biosynthesis and for correlating its presence with specific biological activities. mdpi.com
Genomic and Proteomic Studies of Producer Organisms to Identify Biosynthetic Machinery
To fully understand how this compound is produced, researchers are turning to genomic and proteomic studies of the source organisms, such as the marine sponge Petrosia corticata. nih.govrsc.org Genomics involves sequencing and analyzing the entire genetic material of an organism, while proteomics focuses on identifying and quantifying the complete set of proteins. libretexts.org
By sequencing the genome of the producer organism, scientists can search for genes that encode the enzymes responsible for the biosynthesis of polyacetylenes. wur.nl These "biosynthetic gene clusters" often contain all the necessary genetic information to produce a specific natural product. Once identified, these genes can be expressed in a host organism to confirm their function and to potentially produce this compound in larger quantities. nih.gov
Proteomics complements genomics by providing a direct picture of the proteins present in the organism at a given time. researchgate.net By comparing the proteomes of the organism under conditions where this compound is and is not produced, researchers can identify the specific enzymes (proteins) that are actively involved in its biosynthesis. libretexts.org This combined "omics" approach provides a powerful strategy for discovering and characterizing the molecular machinery behind the production of this complex natural product. nih.gov
Analytical Method Development for Trace Analysis and Metabolite Tracking
The development of sensitive and specific analytical methods is crucial for the detection and quantification of this compound, especially at trace levels. alsglobal.com Given its presence in complex biological matrices, sophisticated analytical techniques are required to isolate and measure it accurately.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of complex mixtures. ijrpb.com When coupled with advanced detectors such as mass spectrometers (LC-MS), it provides a highly sensitive and selective method for identifying and quantifying this compound and its metabolites. shivaanalyticals.com The development of such methods involves optimizing various parameters, including the choice of the stationary phase (column), the mobile phase composition, and the detector settings, to achieve the desired separation and sensitivity. lcms.cz These robust analytical methods are essential for tracking the fate of this compound in biological systems, understanding its metabolism, and supporting further research into its mechanism of action. alsglobal.comshivaanalyticals.com
Ecological Context and Biogeochemical Significance of Corticatic Acid E
Role of Corticatic Acid E in Marine Sponge Chemical Ecology
The production of secondary metabolites by marine sponges is a primary strategy for navigating the challenges of their environment. mdpi.com These compounds are often involved in complex ecological roles, from direct defense to more subtle chemical signaling. epa.govmdpi.com The polyacetylenes found in Petrosia sponges are characteristic metabolites for species inhabiting temperate regions. nih.govresearchgate.net
Chemical defense is a common survival strategy for sessile marine organisms. researchgate.net The production of bioactive compounds can deter predators, making the sponge unpalatable or toxic. ebsco.comimesalab.com While direct studies on this compound's specific role as a predation deterrent are not detailed in the provided results, its chemical relatives, the corticatic acids A-C, have demonstrated potent antifungal activity against Mortieralla ramanniana. nih.gov This antifungal property suggests a defensive function against microbial pathogens or the settlement of fungal larvae, which is a component of antifouling defense.
| Compound Name | Source Organism | Reported Biological Activity | Reference |
|---|---|---|---|
| Corticatic acid A | Petrosia corticata | Antifungal | nih.gov |
| Corticatic acid B | Petrosia corticata | Antifungal | nih.gov |
| Corticatic acid C | Petrosia corticata | Antifungal | nih.gov |
| Corticatic acid D | Petrosia corticata | Geranylgeranyltransferase type I inhibitor | nih.gov |
| This compound | Petrosia corticata | Geranylgeranyltransferase type I inhibitor | nih.gov |
Beyond direct defense, the secondary metabolites produced by sponges play a role in mediating interactions with other species. mdpi.com This chemical communication is fundamental in communities of organisms. nih.govrsc.org Allelopathy, the chemical inhibition of one organism by another, is a key competitive tool in crowded marine habitats. The release of bioactive compounds like polyacetylenic acids can prevent other organisms, such as corals or algae, from encroaching on the sponge's living space.
The potent bioactivity of compounds like this compound suggests they can influence the behavior and survival of surrounding organisms. nih.gov Bacterial communities, for instance, rely on chemical exchanges to signal and coordinate metabolic functions. nih.gov The release of potent antimicrobial polyacetylenes can shape the microbial communities on and around the sponge, fostering beneficial microbes while deterring pathogenic or competing ones. This creates a chemically-controlled microenvironment that benefits the sponge.
Ecological Implications of Polyacetylenic Acid Production in Marine Environments
The production of polyacetylenic acids by sponges such as Petrosia corticata has broader ecological significance. These compounds are part of a vast and complex web of chemical information in the marine environment. mdpi.com Polyacetylenes are a widely distributed class of natural products found in various marine organisms, including sponges, algae, and microorganisms, and are known for their structural novelty and potent bioactivities. researchgate.netnih.gov
| Ecological Role | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits the growth of or kills microorganisms like bacteria and fungi, preventing infection and disease. | researchgate.net |
| Antifouling | Deters the settlement, attachment, and growth of fouling organisms (e.g., barnacles, algae) on the organism's surface. | researchgate.net |
| Cytotoxic | Exhibits toxicity to cells, which can serve as a defense against predation or be used in spatial competition. | researchgate.net |
| Allelopathic | Produces biochemicals that influence the growth, survival, and reproduction of other organisms, often used in competition for space. | mdpi.com |
| Chemical Signaling | Acts as a chemical cue in the environment, potentially influencing the behavior of other organisms. | epa.gov |
Microbial Symbioses Influencing this compound Production
A significant portion of the chemical diversity found in marine sponges is not produced by the sponge cells themselves but by their associated microbial symbionts. mdpi.commdpi.com Sponges host vast and diverse communities of microorganisms, including bacteria, archaea, and fungi, which can make up a significant fraction of the sponge's biomass. mdpi.com These symbiotic relationships are often based on nutrient exchange and can be crucial for the host's survival. frontiersin.orgnih.govusda.gov
It is a widely accepted paradigm that many sponge-derived secondary metabolites are, in fact, products of microbial biosynthesis. mdpi.com For example, the compound xestodecalactone B, an antifungal agent from the sponge Xestospongia exigua, was found to be synthesized by a symbiotic fungus, Penicillium cf. montanense. mdpi.com While the direct biosynthetic pathway of this compound has not been definitively assigned to a microbial symbiont in the provided literature, the origin of polyacetylenes is generally attributed to fatty acid and polyketide pathways, which are common in bacteria and fungi. nih.gov Given that sponges harbor dense microbial populations, it is plausible that the production of this compound in Petrosia corticata is the result of such a sponge-microbe symbiosis. The host sponge may provide the symbiont with a protected, nutrient-rich environment, while the microbe produces defensive compounds that benefit the host. frontiersin.org
Future Research Directions and Translational Perspectives for Corticatic Acid E
Elucidation of Undiscovered Biosynthetic Enzymes and Genes
A fundamental aspect of advancing the study of Corticatic acid E will be the complete elucidation of its biosynthetic pathway. Marine organisms, particularly sponges and their symbiotic microorganisms, are known to produce complex fatty acids through unique enzymatic processes. nih.govnih.gov Future research will likely focus on identifying the specific polyketide synthase (PKS) and fatty acid synthase (FAS) systems responsible for constructing the carbon backbone of this compound. Additionally, characterizing the desaturase and elongase enzymes that introduce its characteristic double and triple bonds will be crucial. nih.govmdpi.comresearchgate.net
Genomic and transcriptomic analyses of the source organism, the marine sponge Petrosia corticata, and its associated microbial symbionts will be instrumental in identifying the biosynthetic gene clusters (BGCs) encoding these enzymes. nih.gov Heterologous expression of these gene clusters in more easily culturable microbial hosts could confirm their role in this compound synthesis and provide a platform for biosynthetic engineering. nih.gov
Exploration of Novel Molecular Targets and Signalling Pathways
Preliminary studies have indicated that this compound possesses cytotoxic properties. However, the precise molecular targets and signaling pathways through which it exerts these effects remain to be discovered. Future investigations will need to employ a range of cell-based assays and proteomic approaches to identify the cellular components that directly interact with this compound.
Research into other cytotoxic lipids from marine sponges has revealed various mechanisms of action, including the disruption of cell membrane integrity, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation. mdpi.comnih.govresearchgate.net It is plausible that this compound functions through similar or entirely novel mechanisms. Elucidating these pathways will be critical for understanding its therapeutic potential and for identifying potential biomarkers for predicting treatment response.
Development of Next-Generation Analogues with Enhanced Specificity
While natural products like this compound provide excellent starting points for drug discovery, they often require chemical modification to enhance their therapeutic properties. mdpi.comuvic.ca The development of next-generation analogues of this compound will be a key step towards its clinical translation. mdpi.comnih.gov Total synthesis of the natural product will not only confirm its structure but also provide a platform for the creation of a library of synthetic analogues. mdpi.comuvic.ca
Medicinal chemistry efforts will likely focus on modifying specific functional groups of the molecule to improve its potency, selectivity, and pharmacokinetic properties. For instance, alterations to the carboxylic acid group or the unsaturated regions of the fatty acid chain could lead to analogues with enhanced specificity for cancer cells while minimizing toxicity to healthy cells. ubc.ca
Integration of Omics Technologies for Systems-Level Understanding
A comprehensive, systems-level understanding of the biological effects of this compound will require the integration of various "omics" technologies. mdpi.comnih.gov As previously mentioned, genomics and transcriptomics will be vital for uncovering its biosynthesis. nih.govnih.gov In addition, proteomics can be used to identify protein targets and downstream signaling pathways affected by the compound.
Metabolomics will also play a crucial role in understanding how this compound alters the metabolic landscape of treated cells. mdpi.com By providing a global snapshot of the cellular response to the compound, these integrated omics approaches can reveal novel mechanisms of action and identify potential synergistic drug combinations. horizon-europe.gouv.freuro-access.eu
Sustainability and Scalable Production Methodologies
A significant hurdle in the development of marine-derived drugs is the sustainable and scalable supply of the active compound. frontiersin.orgeuropa.eu Harvesting large quantities of marine sponges is often environmentally destructive and yields low amounts of the desired natural product. frontiersin.org Therefore, a critical area of future research will be the development of sustainable production methods for this compound.
Several promising avenues exist for achieving this. Heterologous expression of the identified biosynthetic gene cluster in a microbial host, such as E. coli or yeast, could enable large-scale fermentation-based production. frontiersin.org Another approach could be the cultivation of the sponge itself or its symbiotic microorganisms in aquaculture systems. europa.eu Furthermore, the development of "green" extraction and purification techniques will be essential to minimize the environmental impact of production. frontiersin.orgmdpi.com
Q & A
Q. What statistical approaches are optimal for clustered data in studies combining Corticatic Acid E with fatty acid environments?
- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., multiple observations per cell line). For dose-response synergy, use the Chou-Talalay combination index. Report confidence intervals and adjust for multiple comparisons (Bonferroni correction) .
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s biosynthetic pathways?
- Methodological Answer :
- Experimental design : Pair RNA-seq data (differential gene expression) with LC-MS metabolomic profiles.
- Bioinformatics tools : Use KEGG pathway enrichment (e.g., DAVID) and correlation networks (Cytoscape).
- Validation : CRISPR-Cas9 knockout of candidate genes in model organisms (e.g., Aspergillus spp.).
Ensure raw data deposition in repositories like NCBI GEO or MetaboLights .
Addressing Reproducibility and Ethics
Q. What minimal metadata is required to ensure reproducibility in this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Chemical synthesis : Document reaction conditions (temperature, catalysts), purification steps, and yield.
- Biological assays : Specify cell passage numbers, serum batches, and equipment calibration dates.
Publish extended methods as supplementary information with DOI links .
Q. How should researchers address potential conflicts of interest in studies funded by entities with commercial stakes in this compound?
- Methodological Answer : Disclose all funding sources and affiliations in the manuscript’s "Declarations" section. Use blinded data analysis (third-party statisticians) and pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Data Contradiction and Synthesis
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (plasma concentration-time curves) and tissue distribution (radiolabeled tracking).
- In vitro-in vivo extrapolation (IVIVE) : Use PBPK modeling to predict human dosing.
- Meta-analysis : Pool data from preclinical studies using random-effects models to quantify heterogeneity (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
